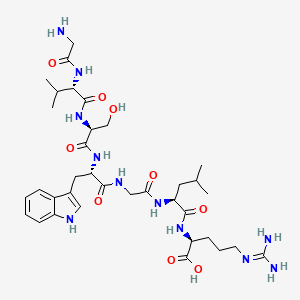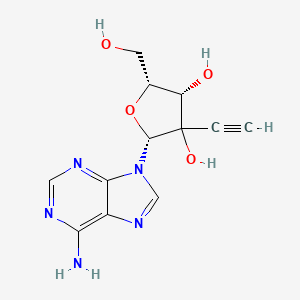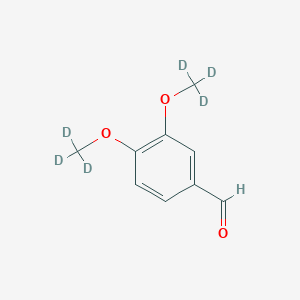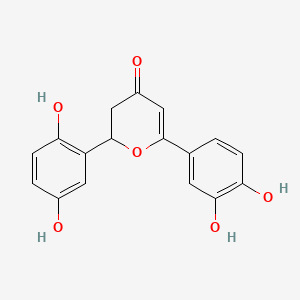
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and a dihydropyran ring, which contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with a dihydropyran precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and enzyme activities. The compound’s structure allows it to interact with biological membranes and proteins, potentially modulating their function and activity.
類似化合物との比較
Similar Compounds
- 2-(2,5-Dihydroxyphenyl)-2,3-dihydro-4H-pyran-4-one
- 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-4H-pyran-4-one
- 2-(2,5-Dihydroxyphenyl)-6-(4-hydroxyphenyl)-2,3-dihydropyran-4-one
Uniqueness
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one is unique due to the presence of both 2,5-dihydroxyphenyl and 3,4-dihydroxyphenyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C17H14O6 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC名 |
2-(2,5-dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C17H14O6/c18-10-2-4-13(20)12(6-10)17-8-11(19)7-16(23-17)9-1-3-14(21)15(22)5-9/h1-7,17-18,20-22H,8H2 |
InChIキー |
YUGCZGBBJCEDLQ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=CC1=O)C2=CC(=C(C=C2)O)O)C3=C(C=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


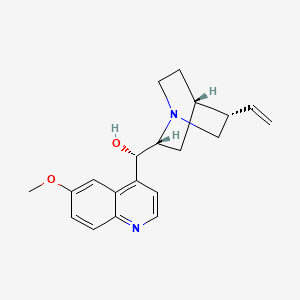
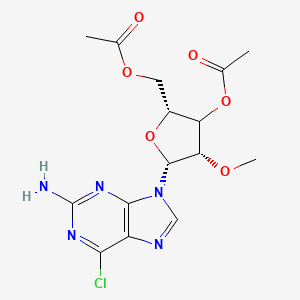
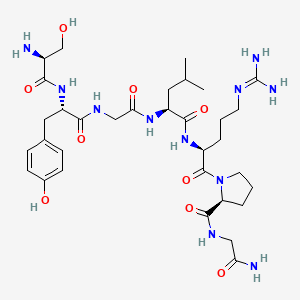
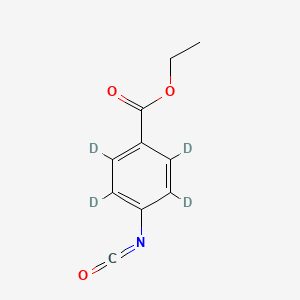


![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)
![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)
